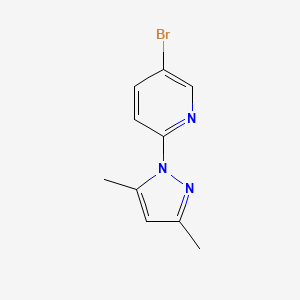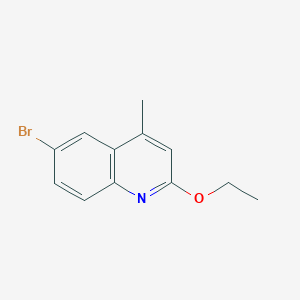![molecular formula C6H5N3O2S2 B1373359 5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid CAS No. 1311316-13-8](/img/structure/B1373359.png)
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
Vue d'ensemble
Description
“5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The molecular formula of this compound is C6H5N3O2S2 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Derivatives : The synthesis of 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as potential biologically active compounds has been conducted. These derivatives are synthesized through heterocyclization reactions involving 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids, producing 10 new compounds in the series. The structures of these compounds are confirmed using various spectroanalytical techniques (Hlazunova, Panasenko, & Knysh, 2020).
Facile Synthesis Methods : Convenient synthesis methods have been developed for 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing 3-methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl}moiety. These methods show potential for antimicrobial activities and involve reactions with various substituted aromatic aldehydes or acid chlorides (Taha, 2008).
Microwave-Enhanced Synthesis : Microwave irradiation has been used to rapidly synthesize 3-substituded-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles from carboxylic acids and 1,3-dianimothiourea without solvent and catalyst. This method offers advantages like shorter reaction times and environmentally friendly procedures (Zhao Gui-fang, 2008).
Biological Activity and Potential Applications
Antiproliferative Activity : A series of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing an adamantyl moiety were synthesized and screened for antiproliferative activity against human cell lines, suggesting potential applications in cancer research (Khan et al., 2010).
Antimicrobial and Antifungal Activities : Various synthesized derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been tested for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Karabasanagouda, Adhikari, & Shetty, 2007).
Water Decontamination : Synthesized s-triazole derivatives have been investigated for their potential application in water decontamination, demonstrating effectiveness in removing heavy metal ions and inorganic anions from aqueous solutions (Hozien et al., 2021).
Cytotoxic Activity : Synthesized 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles were evaluated for in vitro cytotoxic activity against various human cancer cell lines, with some compounds showing significant activity, indicating their potential in cancer treatment research (Ilango & Valentina, 2010).
Mécanisme D'action
Target of Action
It is known that triazole compounds, which include 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
It is known that triazole compounds show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of triazole compounds can be studied using in silico methods .
Result of Action
It is known that triazole compounds have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the action of triazole compounds can be influenced by various factors, including the properties of the target enzymes or receptors, the presence of other compounds, and the physiological conditions of the biological system .
Analyse Biochimique
Biochemical Properties
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining cellular homeostasis . Additionally, it binds to proteins involved in signal transduction, thereby modulating their activity and influencing downstream cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and its potential to generate reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions highlight the compound’s potential to modulate metabolic processes and influence overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound can affect its bioavailability and efficacy, as well as its potential to induce side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively and exert its biochemical effects.
Propriétés
IUPAC Name |
5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c1-2-3(4(10)11)13-6-8-7-5(12)9(2)6/h1H3,(H,7,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKKUGGPFYLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NNC(=S)N12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


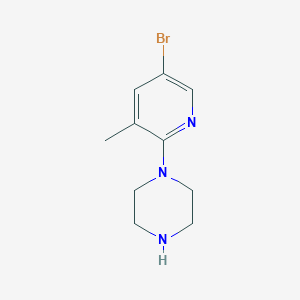

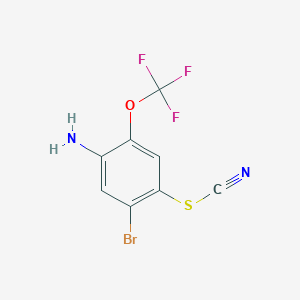

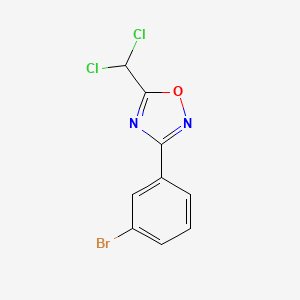
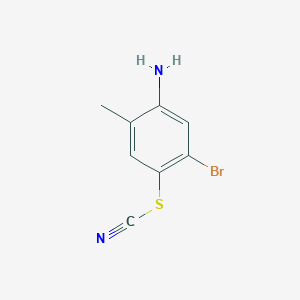
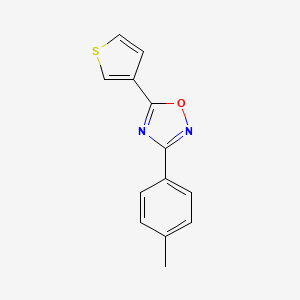

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)

